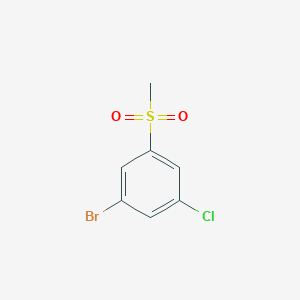

1-Bromo-3-chloro-5-methanesulfonylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQJEFABVOZLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Chloro 5 Methanesulfonylbenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 1-bromo-3-chloro-5-methanesulfonylbenzene, a primary disconnection approach involves the oxidation of the corresponding thioether, a common and reliable method for forming sulfones. This leads to the precursor, 1-bromo-3-chloro-5-(methylthio)benzene.

Further disconnection of this thioether intermediate would involve the sequential introduction of the halogen and methylthio substituents onto a benzene (B151609) ring. The directing effects of these groups must be considered to determine the most efficient order of reactions. Halogens (bromo and chloro) are ortho, para-directing groups, while the methylthio group is also an ortho, para-director. The methanesulfonyl group, in contrast, is a meta-directing group. libretexts.orgyoutube.com This suggests that the sulfonyl group should be formed late in the synthetic sequence to avoid interfering with the desired substitution pattern of the halogens.

A plausible retrosynthetic pathway could start from 1,3-dichlorobenzene (B1664543) or 1,3-dibromobenzene, followed by the introduction of the other halogen and then the methylthio group, and finally oxidation to the sulfone. An alternative could involve starting with an aniline (B41778) derivative, which allows for facile introduction of halogens, followed by diazotization and substitution to install the desired groups. For example, a synthetic route to the related compound 1-bromo-3-chloro-5-iodobenzene (B84608) often starts from aniline or a substituted aniline, highlighting the utility of amino groups in directing halogenation and their subsequent removal or conversion. google.commedium.comresearchgate.net

Classical Approaches to Halogenated and Sulfonylated Benzenes

The synthesis of halogenated and sulfonylated benzenes traditionally relies on a set of well-established reaction classes, primarily electrophilic aromatic substitution and the oxidation of sulfur-containing functional groups.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the primary method for introducing halogen and sulfonyl functionalities onto a benzene ring. masterorganicchemistry.com The success of a multi-step synthesis hinges on understanding how existing substituents on the ring influence the regiochemical outcome of subsequent substitutions. youtube.com

The introduction of bromine and chlorine onto an aromatic ring is typically achieved through electrophilic halogenation. masterorganicchemistry.com This involves reacting the aromatic compound with molecular bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comchemistrysteps.com The Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.com

For polysubstituted benzenes, the regioselectivity is governed by the directing effects of the substituents already present. youtube.com Halogens are deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. libretexts.org However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. libretexts.orgyoutube.com When multiple halogens are present, their directing effects can be either reinforcing or competing. In the case of this compound, the 1,3,5-substitution pattern is consistent with the directing effects of the groups involved. For instance, starting with a 1,3-dihalogenated benzene, the next substitution would be directed to the 5-position. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like fluorinated alcohols can also provide good yields and high regioselectivity under mild conditions. acs.org

The methanesulfonyl (-SO₂CH₃) group can be introduced onto an aromatic ring through several methods. Direct sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com This group is strongly deactivating and a meta-director. libretexts.org The sulfonic acid can then be converted to a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride can then be reacted with an appropriate organometallic reagent to form the methyl sulfone, although this is a less common route.

A more direct and widely used method is the Friedel-Crafts sulfonylation, which involves reacting the aromatic compound with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). acs.org This reaction directly installs the methanesulfonyl group onto the ring. ontosight.aiontosight.ai

It's important to note that the sulfonyl group is strongly deactivating, making subsequent electrophilic substitutions on the ring significantly more difficult. libretexts.org Therefore, the introduction of the methanesulfonyl group is often planned as one of the final steps in a synthetic sequence.

The outcome of electrophilic aromatic substitution reactions is profoundly influenced by the electronic nature of the substituents already on the ring. These effects can be broadly categorized into activating/deactivating and directing effects.

Halogens (Br, Cl): These groups are deactivating due to their inductive electron-withdrawing effect (-I effect), which reduces the electron density of the aromatic ring. libretexts.orglibretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R or +M effect). This resonance effect preferentially stabilizes the cationic intermediates formed during ortho and para attack, making them ortho, para-directors. libretexts.orgyoutube.com

Methanesulfonyl Group (-SO₂CH₃): This is a strongly deactivating group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a methyl group. ontosight.ai It exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-R), significantly reducing the ring's nucleophilicity. libretexts.org This deactivation is most pronounced at the ortho and para positions, thus making the meta position the most favorable site for electrophilic attack. libretexts.orgyoutube.com

The interplay of these effects dictates the synthetic strategy. To achieve the this compound substitution pattern, the two ortho, para-directing halogens would be introduced first, establishing the 1,3-relationship. The subsequent introduction of the methanesulfonyl group would then be directed to the 5-position, which is meta to both halogens.

| Substituent | Reactivity Effect | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive withdrawal (-I), Resonance donation (+R) |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive withdrawal (-I), Resonance donation (+R) |

| -SO₂CH₃ (Methanesulfonyl) | Strongly Deactivating | Meta | Inductive withdrawal (-I), Resonance withdrawal (-R) |

A highly effective and common strategy for the synthesis of aryl sulfones is the oxidation of the corresponding aryl thioether (Ar-S-R). researchgate.netresearchgate.net This approach is often preferred because the introduction of a thioether group can be achieved under milder conditions than direct sulfonylation, and the directing effects of the thioether group can be exploited before its conversion to the deactivating sulfone.

The oxidation of a thioether to a sulfone proceeds in two stages: first to a sulfoxide (B87167) (Ar-SO-R) and then to the sulfone (Ar-SO₂-R). acsgcipr.org A variety of oxidizing agents can be employed for this transformation. The choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. acsgcipr.orgorganic-chemistry.org

Common oxidants for converting thioethers to sulfones include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst or in an acidic medium like acetic acid. It is an environmentally benign oxidant. rsc.org

Potassium Permanganate (KMnO₄): A strong oxidizing agent that readily converts thioethers to sulfones.

Meta-Chloroperoxybenzoic Acid (m-CPBA): A versatile and effective oxidant for this transformation.

Oxone® (Potassium Peroxymonosulfate): A stable and easy-to-handle solid oxidant. researchgate.net

The reaction generally involves dissolving the aryl thioether in a suitable solvent and adding the oxidizing agent, often with cooling to control the exothermic reaction. Careful control of the stoichiometry of the oxidant is crucial; typically, two or more equivalents are required to ensure complete conversion to the sulfone. acsgcipr.org

| Oxidizing Agent | Typical Conditions | Advantages |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, heat; or with a catalyst (e.g., TS-1) rsc.org | "Green" reagent, readily available |

| m-CPBA | Dichloromethane (DCM), 0°C to room temp. | High yields, reliable |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often with acid or base | Strong, inexpensive |

| Oxone® | Methanol/water, room temp. | Stable solid, effective |

Electrophilic Aromatic Substitution Pathways

Advanced Synthetic Techniques for Complex Aromatic Architectures

The synthesis of polysubstituted benzenes like this compound, where the substitution pattern is 1,3,5, is a non-trivial task. The directing effects of the substituents must be carefully managed to achieve the desired isomer. Advanced synthetic techniques are therefore essential for navigating the challenges of regiocontrol and sequential functionalization.

Strategies Employing Blocking/Directing Groups and their Reversibility

One of the most powerful strategies for achieving specific substitution patterns on an aromatic ring involves the use of directing groups. These are functional groups that are temporarily introduced to guide subsequent substitutions to a desired position. A key feature of this approach is the group's reversibility—it can be removed once its directing role is complete.

A prime example of this strategy is the use of an amino group (-NH₂) and its acetylated form (-NHCOCH₃). The amino group is a potent ortho-, para-director. lkouniv.ac.ingoogle.com In a hypothetical synthesis, one could start with an aniline derivative. The amino group can direct electrophilic aromatic substitution reactions, such as halogenation, to its ortho and para positions. lkouniv.ac.in After the desired substitutions are in place, the amino group can be removed from the ring, a process known as deamination. researchgate.net This is typically achieved by converting the amine into a diazonium salt, which is then replaced by a hydrogen atom, often using a reducing agent like hypophosphorous acid or by reaction with ethanol. lkouniv.ac.inyoutube.com This "disappearing act" allows the amino group to exert powerful regiochemical control without being incorporated into the final product.

For instance, a synthetic pathway could begin with an aniline derivative where the amino group is used to direct the introduction of bromo and chloro substituents. After these halogens are installed at the correct positions relative to the amine, the amino group is removed, leaving behind the desired substitution pattern that would be difficult to achieve by direct halogenation of a benzene ring already containing other deactivating groups. lkouniv.ac.in

Sequential Functionalization Approaches

Achieving the this compound structure inherently requires the sequential introduction of functional groups. The order of these reactions is critical and is dictated by the directing effects of the substituents present at each stage.

Diazonium salts are exceptionally versatile intermediates in the synthesis of aromatic compounds. youtube.combyjus.com Formed by the reaction of a primary aromatic amine with nitrous acid at low temperatures, the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents. lkouniv.ac.inbyjus.com

This chemistry is particularly useful for introducing halogens onto an aromatic ring with high precision. The Sandmeyer reaction, for example, uses copper(I) halides (CuCl, CuBr) to replace the diazonium group with a chloro or bromo substituent, respectively. lkouniv.ac.inyoutube.com Similarly, iodine can be introduced by treatment with potassium iodide. This method provides a reliable way to install halogens at positions that might not be accessible through direct electrophilic halogenation due to the directing effects of other groups on the ring. lkouniv.ac.in

In a plausible synthesis of the target compound or its precursors, a strategically placed amino group could be converted into a diazonium salt and subsequently replaced by either a bromine or chlorine atom, locking in the desired substitution pattern. google.comgoogle.com

The bromo and chloro groups on this compound are not merely static components of the final structure; they also serve as reactive handles for further molecular elaboration through metal-catalyzed cross-coupling reactions. These reactions have become a cornerstone of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi-res.comdntb.gov.ua

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a prominent example. rsc.org It couples an organoboron compound with an organic halide. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for sequential couplings. An aryl halide intermediate containing both bromine and chlorine could first undergo a Suzuki coupling at the more reactive C-Br bond, followed by a second coupling at the C-Cl bond under more forcing conditions. rsc.org This allows for the stepwise construction of highly complex molecules.

While the target compound itself is the final product in this context, understanding this methodology is crucial as it highlights the synthetic potential of aryl halides as key intermediates. researchgate.net A synthetic chemist could use 1-bromo-3-chloro-5-iodobenzene as a precursor, selectively reacting at the iodine, then the bromine, and finally the chlorine position in a series of palladium-catalyzed reactions to build complex architectures. researchgate.net

Table 1: Overview of Sequential Functionalization Techniques

| Technique | Description | Key Reagents | Application Example |

|---|---|---|---|

| Diazonium Salt Chemistry (Sandmeyer) | Replacement of a diazonium group (-N₂⁺) with a halogen. lkouniv.ac.in | NaNO₂, HCl; CuCl or CuBr byjus.com | Introduction of Cl or Br at a specific position previously occupied by an amino group. |

| Metal-Catalyzed Coupling (Suzuki) | Formation of a C-C bond by coupling an aryl halide with an organoboron compound. rsc.org | Palladium catalyst, base, boronic acid/ester rsc.org | Using the C-Br or C-Cl bond as a site for introducing new alkyl or aryl groups. |

Industrial Synthesis Paradigms versus Laboratory-Scale Methods

The considerations for synthesizing a compound on a large industrial scale differ significantly from those in a research laboratory.

Industrial synthesis , conversely, is driven by cost, safety, efficiency, and environmental impact. The ideal industrial process involves few steps, uses cheap and readily available starting materials, avoids hazardous reagents, and minimizes waste. A patented process for the similar compound 1-bromo-3,5-dichlorobenzene, for example, starts from acetanilide (B955) and uses aqueous sulfuric acid, chlorine, and bromine in a streamlined sequence. google.com This approach avoids expensive solvents and reagents that are difficult to handle on a large scale and which may cause issues with wastewater treatment. google.com For this compound, an industrial route would likely seek to introduce the three substituents in as few steps as possible, perhaps through carefully controlled, one-pot halogenations and sulfonylations of a simple precursor, rather than a lengthy sequence involving protecting groups.

Table 2: Comparison of Synthesis Scales

| Consideration | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Primary Goal | Flexibility, proof of concept, purity | Cost-effectiveness, efficiency, safety |

| Typical Route | Multi-step, may use protecting groups google.com | Convergent, fewest steps possible google.com |

| Reagent Choice | Wide variety, purity is key | Low cost, readily available, safe google.com |

| Waste | Managed on a small scale | A major cost and regulatory factor google.com |

Atom Economy and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce the environmental impact of chemical processes. Atom economy is a central concept in this philosophy. jocpr.com It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edu

Reactions with poor atom economy generate a significant amount of waste in the form of byproducts. Many classical organic reactions, including substitutions and eliminations that generate stoichiometric byproducts, are inherently inefficient from an atom economy perspective. scranton.edu For example, a synthesis that uses a directing group which is later removed will have a lower atom economy because the atoms of the directing group and the reagents used to install and remove it are not part of the final product.

In the context of synthesizing this compound, different routes would have vastly different green credentials:

A multi-step synthesis using a protective amino group would likely have a poor atom economy. The atoms from the acetyl group (if used for protection), the diazotization reagents (e.g., NaNO₂, HCl), and the deamination agent (e.g., H₃PO₂) are all discarded as waste.

A more direct synthesis involving sequential electrophilic aromatic substitution would be preferable. Catalytic methods are a hallmark of green chemistry. If a catalytic process for direct halogenation or sulfonylation could be employed, it would significantly improve the sustainability of the synthesis by reducing stoichiometric waste. jocpr.com

Metal-catalyzed cross-coupling reactions , while powerful, also have atom economy considerations. The boron and halide atoms from the starting materials and the ligands on the metal catalyst contribute to the waste stream. However, their ability to create complex molecules efficiently often outweighs these drawbacks, especially as catalyst loadings become lower.

Ultimately, the goal from a green chemistry perspective is to design a synthetic pathway that maximizes the incorporation of starting material atoms into the product, minimizes steps, reduces energy consumption, and avoids the use of toxic or hazardous substances. jocpr.combeilstein-journals.org

Reaction Chemistry and Mechanistic Studies of 1 Bromo 3 Chloro 5 Methanesulfonylbenzene

Reactivity of Aromatic C-X Bonds (X = Br, Cl) and C-S Bonds

The carbon-halogen (C-Br, C-Cl) bonds are the primary sites of reactivity for nucleophilic aromatic substitution and cross-coupling reactions. The carbon-sulfur (C-S) bond in the methanesulfonyl group is generally stable under these conditions, though it plays a crucial electronic role.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on 1-bromo-3-chloro-5-methanesulfonylbenzene involves the displacement of one of the halide leaving groups (bromide or chloride) by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Cross-Coupling Reactions (e.g., C-Br and C-Cl Activation)

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

In palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the activation of the C-X bond typically follows the order C-I > C-Br > C-Cl. This selectivity is based on the bond dissociation energies, with the weaker C-Br bond being more easily cleaved by the palladium catalyst during the oxidative addition step than the stronger C-Cl bond. This allows for site-selective cross-coupling, where a reaction can be performed at the C-Br position while leaving the C-Cl position intact for subsequent transformations.

For instance, in a Suzuki coupling, an organoboron reagent would preferentially couple at the C-Br position under carefully controlled conditions.

Table 1: Predicted Site-Selectivity in Cross-Coupling Reactions

| Reaction Type | Expected Primary Site of Reaction | Underlying Principle |

|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Lower bond dissociation energy of C-Br vs. C-Cl |

| Buchwald-Hartwig Amination | C-Br | Preferential oxidative addition at the C-Br bond |

| Stille Coupling | C-Br | Higher reactivity of aryl bromides over chlorides |

Influence of the Methanesulfonyl Group on Aromatic Reactivity

The methanesulfonyl (-SO₂CH₃) group is a key determinant of the chemical behavior of this compound.

Electron-Withdrawing Effects and Deactivation of the Aromatic Ring

The methanesulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density deactivates the ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). For an electrophile to attack, it requires an electron-rich aromatic system, and the -SO₂CH₃ group creates an electron-poor (electrophilic) ring.

Conversely, this deactivation for electrophilic attack translates to activation for nucleophilic aromatic substitution (SNAr). The electron-poor nature of the ring makes it a better target for attack by electron-rich nucleophiles.

Directing Effects in Further Electrophilic or Nucleophilic Transformations

In the unlikely event of an electrophilic aromatic substitution, all three substituents (Br, Cl, and SO₂CH₃) would direct an incoming electrophile to the meta positions relative to themselves. The methanesulfonyl group is a meta-director for EAS. The halogens are ortho, para-directors, but also deactivators. Given the substitution pattern of 1,3,5-, the only available positions (2, 4, 6) are ortho to two substituents and para to one. The strong deactivating effect of the sulfonyl group would likely make such a reaction require harsh conditions.

For nucleophilic aromatic substitution, electron-withdrawing groups exert their activating effect most strongly when they are positioned ortho or para to the leaving group, as this allows for the stabilization of the negative charge of the Meisenheimer intermediate through resonance. In this compound, the methanesulfonyl group is positioned meta to both the bromo and chloro groups. Therefore, it cannot stabilize the intermediate via resonance, but it still exerts a strong inductive withdrawing effect, which activates the ring for nucleophilic attack.

Specific Transformations and Derivatizations

While specific, documented transformations of this compound are not widely reported in readily available literature, its structure allows for predictable derivatizations based on established reactivity principles.

A likely synthetic application would involve a sequential cross-coupling strategy. For example, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a second coupling reaction (e.g., Buchwald-Hartwig amination) at the less reactive C-Cl bond under more forcing conditions. This would allow for the controlled, stepwise introduction of two different substituents, leading to complex, highly functionalized aromatic compounds.

Table 2: Plausible Sequential Derivatization Strategy

| Step | Reaction | Reagents | Target Bond | Expected Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-Br | 3-Aryl-1-chloro-5-methanesulfonylbenzene |

| 2 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-Cl | 3-Aryl-1-(dialkylamino)-5-methanesulfonylbenzene |

Transformations Involving the Bromo Substituent

The carbon-bromine bond in this compound is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.

One of the most well-documented transformations is the Suzuki-Miyaura coupling. In this reaction, the bromo substituent is selectively replaced by an organic group from a boronic acid or its ester in the presence of a palladium catalyst and a base. For instance, reaction with an arylboronic acid can lead to the formation of a biaryl structure, a common motif in pharmaceuticals and materials science. The choice of catalyst, ligands, and reaction conditions is crucial to ensure high yields and prevent side reactions involving the chloro substituent.

Another important reaction is the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond. This palladium-catalyzed reaction couples the aryl bromide with an amine, providing access to a wide range of substituted anilines. The electron-deficient nature of the aromatic ring in this compound can facilitate this type of coupling.

Below is a table summarizing representative transformations involving the bromo substituent:

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl alkyne |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-substituted alkene |

Transformations Involving the Chloro Substituent

While the chloro substituent is generally less reactive than the bromo group in cross-coupling reactions, its transformation can be achieved under more forcing conditions or by using specialized catalytic systems. This differential reactivity is a valuable tool for sequential functionalization of the molecule.

After the bromo position has been modified, the chloro group can undergo similar cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, often requiring higher temperatures, different ligands, or more active catalysts. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Nucleophilic aromatic substitution (SNAr) of the chloro group is also a potential transformation, although the presence of the strongly deactivating methanesulfonyl group can influence the reaction's feasibility and regioselectivity. The reaction would typically require a strong nucleophile and harsh reaction conditions.

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group (-SO2CH3) is a powerful electron-withdrawing group and is generally stable under many reaction conditions. However, it can undergo specific transformations.

One potential reaction is the reduction of the sulfone to a sulfide. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or other specialized reagents. Such a transformation significantly alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a less deactivating or even slightly activating thioether group.

In some cases, the entire methanesulfonyl group can be displaced through nucleophilic aromatic substitution, particularly if the ring is further activated by other electron-withdrawing groups or under specific reaction conditions. However, this is generally a more challenging transformation compared to the displacement of the halogen substituents.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Transition State Analysis in Key Synthetic Steps

The selectivity observed in the transformations of this compound can be rationalized by considering the transition states of the key reaction steps. For example, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step.

Computational studies on similar systems have shown that the energy barrier for the oxidative addition of a C-Br bond is significantly lower than that of a C-Cl bond. This difference in activation energy is the primary reason for the observed chemoselectivity, allowing for the preferential reaction at the bromo position. The transition state for the C-Br bond cleavage is stabilized to a greater extent by the palladium catalyst compared to the stronger and less polarizable C-Cl bond.

The electronic nature of the substituents also plays a role. The electron-withdrawing methanesulfonyl group can influence the electron density at the carbon atoms bearing the halogens, which in turn affects the rate of oxidative addition.

Role of Intermediates in Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex is a key intermediate. This is a resonance-stabilized anionic σ-complex formed by the attack of a nucleophile on the aromatic ring.

For this compound, the attack of a nucleophile would lead to a Meisenheimer complex where the negative charge is delocalized onto the electron-withdrawing methanesulfonyl group. The stability of this intermediate is a crucial factor in determining the reaction rate. The presence of the strongly stabilizing sulfone group can lower the activation energy for the formation of the Meisenheimer complex, thereby facilitating the substitution reaction. The positions of the other substituents will influence the regiochemistry of the nucleophilic attack and the stability of the resulting intermediate.

In electrophilic aromatic substitution (EAS) reactions, which are generally disfavored due to the highly deactivated nature of the ring, the intermediate is a positively charged species known as an arenium ion or σ-complex. The presence of three electron-withdrawing groups would significantly destabilize this intermediate, making electrophilic substitution reactions on this compound extremely difficult to achieve under standard conditions.

Computational Chemistry and Theoretical Characterization of 1 Bromo 3 Chloro 5 Methanesulfonylbenzene

Electronic Structure and Molecular Geometry Calculations

Computational methods are pivotal in determining the electronic structure and three-dimensional arrangement of atoms in 1-bromo-3-chloro-5-methanesulfonylbenzene. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be utilized to optimize the molecular geometry and determine various electronic properties.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of the three substituents on the benzene (B151609) ring introduces some degree of steric hindrance and electronic perturbation, leading to slight distortions from a perfect hexagonal benzene ring. The methanesulfonyl group, being the largest, will have the most significant steric influence.

Below is a table of predicted molecular geometry parameters for this compound, derived from DFT calculations on analogous substituted benzenes.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.90 |

| C-Cl | 1.74 |

| C-S | 1.77 |

| S=O | 1.45 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | 1.08 |

| S-C (methyl) | 1.82 |

| C-H (methyl) | 1.09 |

| Bond Angles (°) ** | |

| C-C-Br | 120.5 |

| C-C-Cl | 120.3 |

| C-C-S | 121.0 |

| O=S=O | 118.5 |

| C-S-C | 104.0 |

| Dihedral Angles (°) ** | |

| C-C-S-O | ~60 |

Note: The data in this table are estimated values based on computational studies of structurally similar compounds and are presented for illustrative purposes.

Quantum chemical descriptors derived from DFT calculations are essential for predicting the reactivity of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

The bromo, chloro, and methanesulfonyl groups are all electron-withdrawing, which significantly influences the electronic properties of the benzene ring. These groups lower both the HOMO and LUMO energy levels, making the molecule less susceptible to electrophilic attack compared to benzene. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability; a larger gap implies higher stability and lower reactivity.

A table of predicted quantum chemical descriptors for this compound is provided below.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Relates to the ability to donate electrons. A lower value indicates a weaker electron donor. |

| LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons. A lower value indicates a stronger electron acceptor. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Electronegativity (χ) | ~ 4.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 3.0 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~ 3.38 eV | A measure of the molecule's electrophilic character. |

Note: These values are estimations based on general principles and data from related compounds.

Conformational Analysis and Stability

The conformational flexibility of this compound primarily arises from the rotation around the C-S bond connecting the methanesulfonyl group to the benzene ring. Computational studies can map the potential energy surface as a function of the dihedral angle of this rotation.

For methanesulfonylbenzene and its derivatives, the rotational barrier around the C-S bond is generally low. The most stable conformation is typically one where the C-S-C plane is not coplanar with the benzene ring to minimize steric interactions between the oxygen atoms of the sulfonyl group and the ortho-hydrogens of the benzene ring. However, due to the meta-substitution pattern in this compound, the steric hindrance is less pronounced compared to ortho-substituted analogues. The energy difference between various staggered and eclipsed conformations is expected to be small, suggesting that at room temperature, the methanesulfonyl group is likely to be in a state of nearly free rotation.

Investigation of Reaction Pathways and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energy profiles of reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. nih.gov The presence of three electron-withdrawing groups on the benzene ring of this compound deactivates the ring towards electrophilic attack. msu.edu DFT calculations can be used to predict the regioselectivity of EAS reactions by comparing the stabilities of the possible sigma-complex (Wheland) intermediates that can be formed. nih.gov

The bromo and chloro substituents are ortho, para-directing, while the methanesulfonyl group is a meta-director. In this molecule, the directing effects of the substituents are in opposition. However, the positions ortho to the bromo and chloro groups are sterically hindered. The most likely site for electrophilic attack would be the carbon atom that is meta to all three substituents (C4 and C6), as this would lead to the least destabilized intermediate. Computational modeling would involve calculating the activation energies for the attack at each possible position on the ring to determine the most favorable reaction pathway.

This compound is a potential substrate for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds. The bromine atom is generally more reactive than the chlorine atom in these reactions, allowing for selective functionalization.

Computational simulations, again using DFT, can be employed to model the catalytic cycle of these reactions. This would involve calculating the energies of the key steps: oxidative addition of the aryl halide to the metal catalyst (e.g., a palladium complex), transmetalation with the organometallic reagent (e.g., an organoboron or organotin compound), and reductive elimination to form the product and regenerate the catalyst. These simulations can provide insights into the reaction mechanism, the role of ligands on the metal catalyst, and the factors that control the reaction's efficiency and selectivity. The electronic and steric properties of this compound, such as the electron-deficient nature of the aromatic ring, would be expected to influence the rates of the oxidative addition and reductive elimination steps.

Solvent Effects on Molecular Properties and Reactivity using Theoretical Models

The surrounding solvent environment can significantly influence the molecular properties and reactivity of this compound. Theoretical models, particularly implicit and explicit solvent models, are employed to simulate these effects and provide insights into the behavior of the molecule in different media.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. fiveable.me This approach is computationally efficient and is widely used to study the bulk electrostatic effects of the solvent on the solute. numberanalytics.com Popular implicit solvent models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). fiveable.menumberanalytics.com These models create a cavity in the dielectric continuum to accommodate the solute molecule and then calculate the electrostatic interactions between the solute's charge distribution and the polarized continuum.

The choice of solvent can alter the geometric parameters, electronic properties, and reactivity of this compound. For instance, an increase in the solvent polarity is expected to have a pronounced effect on the dipole moment of the molecule. Theoretical calculations can predict this change by computing the dipole moment in the gas phase and in various solvents with different dielectric constants.

To illustrate the theoretical investigation of solvent effects, a hypothetical study on this compound could involve calculations in a nonpolar solvent (like Toluene), a polar aprotic solvent (like Dimethyl Sulfoxide), and a polar protic solvent (like Methanol). The results would likely demonstrate a notable increase in the calculated dipole moment with increasing solvent polarity, as the solvent stabilizes the charge separation within the molecule.

Table 1: Theoretical Calculation of Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.00 | 2.50 |

| Toluene | 2.38 | 3.10 |

| Dimethyl Sulfoxide (B87167) | 46.70 | 4.80 |

| Methanol | 32.70 | 4.50 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend from theoretical calculations.

Explicit solvent models offer a more detailed and realistic representation of the solvent environment by including individual solvent molecules in the calculation. wikipedia.org This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not fully captured by implicit models. However, explicit solvent models are computationally more demanding. wikipedia.org A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, can provide a balance between accuracy and computational cost. wikipedia.org

Advanced Theoretical Methodologies for Polysubstituted Systems

The accurate theoretical characterization of polysubstituted systems like this compound requires the use of advanced computational methodologies that can adequately describe the complex electronic effects arising from the interplay of multiple substituents. Density Functional Theory (DFT) is a widely used method for such systems due to its favorable balance of accuracy and computational efficiency. rsc.org

The choice of the exchange-correlation functional and the basis set is crucial in DFT calculations to obtain reliable results. For molecules containing heavy atoms like bromine, it is important to use basis sets that include polarization and diffuse functions, such as the 6-311++G(d,p) basis set. figshare.com Hybrid functionals, like B3LYP, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide good results for a wide range of molecular properties. sciencepublishinggroup.com

For even higher accuracy, especially for the calculation of reaction barriers and non-covalent interactions, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more expensive, these methods provide a more rigorous treatment of electron correlation.

A key aspect of studying polysubstituted benzenes is understanding the synergistic or antagonistic effects of the substituents on the electronic structure and reactivity of the aromatic ring. In this compound, the bromine and chlorine atoms are electron-withdrawing through induction but can also exhibit some weak electron-donating resonance effects. The methanesulfonyl group is a strong electron-withdrawing group through both induction and resonance. Advanced theoretical methods can quantify these effects by calculating various electronic descriptors.

Table 2: Hypothetical Calculated Electronic Properties of this compound using Advanced Theoretical Methods

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.85 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.98 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.87 eV | B3LYP/6-311++G(d,p) |

| Ionization Potential | 8.12 eV | MP2/aug-cc-pVDZ |

| Electron Affinity | 1.75 eV | MP2/aug-cc-pVDZ |

Note: The data in this table is hypothetical and serves as an example of the types of properties that can be calculated and their plausible values for a similar molecule.

These calculated electronic properties provide valuable insights into the chemical behavior of the molecule. The HOMO-LUMO gap, for instance, is an indicator of the chemical reactivity, with a larger gap suggesting higher stability. sciencepublishinggroup.com The ionization potential and electron affinity relate to the ease of removing or adding an electron, respectively, which is crucial for understanding its behavior in redox reactions.

Furthermore, advanced theoretical methodologies can be used to simulate various spectroscopic properties, such as NMR and IR spectra, which can then be compared with experimental data to validate the computational model. For polysubstituted systems, accurately predicting the chemical shifts and coupling constants in NMR spectra can be particularly challenging and requires sophisticated computational approaches.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 Chloro 5 Methanesulfonylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-Bromo-3-chloro-5-methanesulfonylbenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous signal assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Signal Assignment and Connectivity

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the aromatic region of the ¹H NMR spectrum of this compound, COSY would be expected to show correlations between the three aromatic protons, confirming their positions relative to one another on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This would definitively assign the ¹³C signals for the protonated aromatic carbons. The methyl protons of the methanesulfonyl group would show a strong correlation to the methyl carbon.

Computational Prediction and Validation of NMR Chemical Shifts

In the absence of experimental data, computational methods can provide valuable predictions of NMR chemical shifts. These predictions are based on theoretical models that calculate the magnetic shielding of each nucleus. For this compound, density functional theory (DFT) calculations could be employed to predict the ¹H and ¹³C chemical shifts. These predicted values would then serve as a guide for the interpretation of any future experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.5 - 8.0 | ~125 - 140 |

| -SO₂CH₃ | ~3.1 - 3.3 | ~45 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the sulfonyl group and the breathing modes of the aromatic ring are often strong in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Note: These are theoretical values and may differ from experimental results.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1140 | Strong |

| C-S Stretch | 800 - 600 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic pattern for the molecular ion peak.

The fragmentation of this compound under electron ionization would likely involve the loss of the methanesulfonyl group, the halogen atoms, or combinations of these, leading to a series of fragment ions that could be used to piece together the molecular structure.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Non-Biological Complex Organic Molecules

There is a scarcity of specific research literature detailing the use of 1-Bromo-3-chloro-5-methanesulfonylbenzene as a key intermediate in the synthesis of complex non-biological organic molecules. While its structure, possessing multiple reaction sites, suggests it could be a valuable building block, published synthetic routes employing this specific compound are not prominent. The general utility of polysubstituted benzenes in creating complex structures is well-established, but the specific contributions of this compound are not well-documented.

Precursor for Advanced Materials

The potential of this compound as a precursor for advanced materials has not been specifically realized in documented research.

Organic Optoelectronic Materials

No specific studies were identified that utilize this compound in the synthesis of organic optoelectronic materials.

Conjugated Polymers

The use of this compound as a monomer for the synthesis of conjugated polymers is not described in the available literature.

Organic Semiconductors

There is no available research demonstrating the application of this compound as a precursor for organic semiconductors.

Development of Novel Catalysts and Ligands Utilizing the Substituted Benzene (B151609) Core

While substituted aromatic compounds can serve as scaffolds for the development of catalysts and ligands, there are no specific reports on the use of this compound for this purpose. The synthesis of specialized ligands often relies on the functionalization of aromatic cores, but this particular compound has not been featured in such research.

Synthesis of Non-Traditional Solvents or Chemical Reagents

The application of this compound in the synthesis of non-traditional solvents or unique chemical reagents is not documented in the scientific literature.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

Traditional multi-step syntheses of polysubstituted aromatic compounds often involve harsh reagents, significant waste production, and challenging purification processes. google.commedium.com Future research must prioritize the development of greener and more efficient synthetic methodologies. This involves exploring catalytic systems, alternative solvents, and processes that maximize atom economy.

Key Research Objectives:

Catalytic C-H Functionalization: Investigating the direct, regioselective introduction of the bromo, chloro, or methanesulfonyl groups onto a simpler benzene (B151609) precursor through transition-metal-catalyzed C-H activation. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

One-Pot Syntheses: Designing a streamlined, one-pot procedure where multiple transformations occur sequentially in a single reaction vessel. This approach minimizes solvent usage, reduces waste, and saves time and resources compared to conventional multi-step methods. google.com

Benign Solvents and Reagents: Replacing hazardous solvents and stoichiometric reagents with more environmentally friendly alternatives. Research could focus on using recyclable ionic liquids, supercritical fluids, or aqueous reaction media.

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Approaches

| Feature | Traditional Synthesis (e.g., from Aniline) medium.com | Future Sustainable Synthesis |

|---|---|---|

| Starting Material | Complex, multi-functionalized precursors | Simple, abundant hydrocarbons |

| Number of Steps | Multiple, sequential steps with isolation | Fewer steps, potentially one-pot |

| Reagents | Often stoichiometric, harsh (e.g., strong acids) | Catalytic, recyclable |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids) |

| Waste Generation | High (poor atom economy) | Low (high atom economy) |

| Energy Input | Often requires high temperatures for extended periods | Potentially milder conditions, energy-efficient |

Exploration of Novel Reactivity Patterns and Functional Group Interconversions

The electronic properties of 1-Bromo-3-chloro-5-methanesulfonylbenzene are dictated by the strong electron-withdrawing nature of the methanesulfonyl group and the inductive effects of the halogen atoms. This unique electronic profile deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The presence of two different halogens (bromine and chlorine) offers the potential for selective reactivity.

Future research should focus on exploiting this differential reactivity for precise molecular construction.

Selective Cross-Coupling: The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This reactivity difference can be harnessed for the sequential and site-selective introduction of different functional groups, allowing for the construction of complex molecular architectures from a single starting material.

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing sulfonyl group should facilitate SNAr reactions. Investigations could explore the displacement of the halogen atoms with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) to generate a library of new derivatives. Determining the relative leaving group ability of bromide versus chloride under various SNAr conditions would be a key area of study.

Functional Group Transformation: Research into converting the methanesulfonyl group into other functionalities would add to the synthetic utility of the molecule. This could involve reductive methods to access thiols or other sulfur-based functional groups.

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby saving significant time and resources. elsevier.es For this compound, advanced computational studies are an unexplored but highly promising avenue. Using methods like Density Functional Theory (DFT), researchers can model its electronic structure, predict its reactivity, and simulate its spectroscopic properties. nih.govtubitak.gov.tr

Potential Computational Projects:

Reactivity Prediction: Calculating the electron density distribution and molecular electrostatic potential to predict the most reactive sites for electrophilic, nucleophilic, and radical attack. This can help in designing selective chemical transformations. nih.gov

Spectroscopic Simulation: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Designing New Molecules: Using the this compound scaffold as a starting point, computational models can be used to design new molecules with tailored electronic, optical, or binding properties for applications in materials science or medicinal chemistry. By virtually modifying the substituents, properties can be optimized before any synthetic work is undertaken.

Table 2: Key Molecular Properties of this compound for Computational Investigation

| Property | Computational Method | Predicted Information |

|---|---|---|

| Ground State Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |

| Electron Distribution | Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions |

| Molecular Orbitals | HOMO/LUMO Energy Calculation | Electronic excitation properties, reactivity indices |

| Reaction Pathways | Transition State Searching | Activation energies for substitution reactions |

| Vibrational Frequencies | Frequency Calculation | Predicted IR spectrum for identification |

| NMR Chemical Shifts | GIAO Method | Predicted ¹H and ¹³C NMR spectra |

Integration with Flow Chemistry and High-Throughput Experimentation for Accelerated Discovery

The combination of flow chemistry and high-throughput experimentation (HTE) has revolutionized modern chemical research, enabling rapid reaction optimization and discovery. nih.govacs.org Applying these technologies to the synthesis and functionalization of this compound could dramatically accelerate research.

Flow Chemistry for Synthesis: Halogenation and sulfonylation reactions can be highly exothermic and may involve hazardous reagents. amt.ukrsc.org Performing these syntheses in continuous flow reactors offers superior control over temperature and reaction time, significantly improving safety and scalability. vapourtec.comrsc.org The small reactor volume minimizes the risk associated with hazardous intermediates or runaway reactions. researchgate.net

High-Throughput Experimentation (HTE) for Reaction Screening: HTE platforms allow for hundreds or even thousands of reactions to be run in parallel on a microscale. nih.govscienceintheclassroom.org This approach is ideal for rapidly screening a wide array of catalysts, ligands, solvents, and bases to identify the optimal conditions for cross-coupling or SNAr reactions involving this compound. This accelerates the discovery of new reactions and the optimization of known ones, using only milligram quantities of material. researchgate.net

Table 3: Hypothetical HTE Plate Design for Suzuki Coupling Optimization (Objective: Identify the best catalyst/ligand combination for coupling with Phenylboronic acid)

| Well | Catalyst (e.g., 0.1 mol%) | Ligand (e.g., 0.2 mol%) | Solvent | Base |

|---|---|---|---|---|

| A1 | Pd(OAc)₂ | SPhos | Toluene | K₂CO₃ |

| A2 | Pd(OAc)₂ | XPhos | Toluene | K₂CO₃ |

| A3 | Pd₂(dba)₃ | RuPhos | Toluene | K₂CO₃ |

| ... | ... | ... | ... | ... |

| H11 | PdCl₂(dppf) | (none) | Dioxane | CsF |

| H12 | Pd(PPh₃)₄ | (none) | Dioxane | CsF |

Investigation into the Environmental Fate of Halogenated Sulfonyl Benzenes in Abiotic Systems

Halogenated aromatic compounds can be persistent in the environment, and understanding their fate is crucial. researchgate.net Future research should investigate the abiotic degradation pathways of this compound and related compounds, specifically excluding biological processes.

Key Areas for Investigation:

Atmospheric Photolysis: Studying the degradation of the compound in the gas phase through reactions with photochemically generated hydroxyl (•OH) radicals, which are the primary "cleansing" agent in the troposphere. The presence of the aromatic ring suggests this will be a relevant degradation pathway.

Aqueous Photolysis: Investigating the potential for the compound to degrade in aquatic systems when exposed to sunlight. This involves determining its UV absorption spectrum and quantum yield of degradation.

Hydrolysis: Assessing the stability of the C-Br, C-Cl, and C-S bonds towards hydrolysis under a range of environmentally relevant pH conditions (acidic, neutral, and basic). While generally stable, slow hydrolysis over long periods could be a relevant fate process.

Adsorption/Desorption Behavior: Quantifying the tendency of the compound to adsorb onto abiotic environmental matrices like soils, sediments, and clays. This is critical for predicting its mobility and bioavailability in the environment.

Understanding these abiotic processes is the first step in building a complete model of the environmental behavior of this class of chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.